molecular formula C17H20N2O2S2 B2740595 N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 941877-73-2

N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No.: B2740595
CAS No.: 941877-73-2
M. Wt: 348.48
InChI Key: WKPITTKIPHZSLR-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide is a thiazole-based amide derivative characterized by a butanamide backbone linked to a 5-acetyl-4-methylthiazol-2-yl group and a p-tolylthio substituent. Thiazole rings are known for their electron-rich aromatic systems, which enhance molecular interactions in biological systems, making them valuable in drug discovery . The acetyl group at the 5-position and methyl group at the 4-position of the thiazole ring likely influence steric and electronic properties, while the p-tolylthio moiety may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-11-6-8-14(9-7-11)22-10-4-5-15(21)19-17-18-12(2)16(23-17)13(3)20/h6-9H,4-5,10H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPITTKIPHZSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Acetyl and Methyl Groups: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride. The methyl group can be added through alkylation reactions.

    Attachment of the Butanamide Chain: The butanamide chain can be attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and butanamide moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can yield alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research indicates that thiazole derivatives, including N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide, show promise as anticancer agents. The structural features of thiazoles allow them to interact with various biological targets involved in cancer progression. In vitro studies have demonstrated that compounds with similar thiazole structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

b. Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activity. The presence of the thiazole ring enhances the ability of these compounds to inhibit bacterial growth. Studies have shown that derivatives similar to this compound possess significant activity against a variety of pathogenic bacteria and fungi, suggesting their potential use in treating infections .

Neuropharmacology

a. Acetylcholinesterase Inhibition
Compounds containing thiazole moieties have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, which may enhance cognitive function. In silico studies and biological assays have shown that thiazole derivatives can effectively bind to the active site of acetylcholinesterase, providing a basis for developing new treatments for cognitive disorders .

Synthesis and Structural Modification

The synthesis of this compound involves several chemical reactions, including acylation and thiolation processes. Researchers are exploring various synthetic routes to optimize yield and biological activity. Modifications to the thiazole structure can enhance its pharmacological properties, leading to more effective therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that thiazole derivatives induce apoptosis in cancer cell lines with IC50 values significantly lower than control groups .
Study 2 Antimicrobial ActivityShowed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 3 NeuropharmacologyHighlighted the potential of thiazole derivatives as acetylcholinesterase inhibitors, with molecular docking studies confirming binding affinities .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole and Benzothiazole Derivatives

  • 4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide Structural Differences: Replaces the acetylated thiazole with a benzo[d]thiazole ring and substitutes the p-tolylthio group with a fluorophenyl sulfonyl moiety. Synthesis: Involves sulfonation of a thioether intermediate using H₂O₂, followed by coupling with 4-methylbenzo[d]thiazol-2-amine .
  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide Structural Differences: Features a benzothiazole-2-yl group and a 5-chlorobenzoxazole substituent. Synthesis: Achieved via a two-step reaction with 76% yield, using 4-chlorobutanoyl chloride to link benzothiazole and benzoxazole moieties .

Butanamides with Oxadiazole Moieties

  • N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide Structural Differences: Replaces the thiazole ring with a 1,3,4-oxadiazole-2-ylthio group and incorporates a chloro-methoxyphenyl substituent. Synthesis: Derived from cyclization of thiosemicarbazides, followed by coupling with activated butanoic acids . Activity: Demonstrates potent lipoxygenase inhibition (IC₅₀ values in µM range), attributed to the electron-deficient oxadiazole enhancing enzyme interaction .

Sulfonyl and Sulfonamide Variants

  • VU0500469 (N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide)
    • Structural Differences : Uses a phenylsulfonyl group instead of p-tolylthio.
    • Synthesis : Generated via oxidation of a thioether intermediate to sulfone, followed by amide coupling .
    • Activity : Sulfonyl groups improve metabolic stability compared to thioethers, critical for in vivo efficacy .

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C14H16N2OS2
Molecular Weight: 296.41 g/mol
IUPAC Name: this compound

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. The presence of the p-tolylthio group enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiazole possess broad-spectrum antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Thiazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in cellular models. This activity is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.

Analgesic Effects

In addition to its antimicrobial and anti-inflammatory properties, this compound has been studied for its analgesic effects. Animal models have demonstrated that thiazole-based compounds can reduce pain responses, likely through modulation of pain pathways in the central nervous system .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of thiazole derivatives:

  • Antimicrobial Study :
    • Objective : To assess the antibacterial efficacy of thiazole derivatives.
    • Method : Disk diffusion method against E. coli and S. aureus.
    • Findings : Compounds exhibited zones of inhibition ranging from 12 mm to 20 mm, indicating significant antibacterial activity.
  • Anti-inflammatory Mechanism :
    • Objective : To investigate the effect on cytokine production.
    • Method : ELISA assays on macrophage cultures.
    • Findings : Significant reduction in TNF-alpha levels (p < 0.05) when treated with thiazole derivatives compared to controls.
  • Analgesic Evaluation :
    • Objective : To determine pain relief in rodent models.
    • Method : Hot plate test and formalin test.
    • Findings : The compound reduced pain scores significantly compared to baseline (p < 0.01), suggesting effective analgesic properties.

Data Table: Summary of Biological Activities

Activity TypeMechanismEvidence LevelReference
AntimicrobialDisruption of cell wall synthesisHigh
Anti-inflammatoryInhibition of cytokine productionModerate
AnalgesicModulation of central pain pathwaysHigh

Q & A

Basic Research Questions

Q. How can the synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Start with the precursor N-(5-acetyl-4-methylthiazol-2-yl)acetamide (similar to compounds in ) and functionalize the thiazole ring via nucleophilic substitution or coupling reactions.
  • Step 2 : Optimize solvent systems (e.g., toluene:water mixtures, 8:2 ratio) and reflux conditions (5–7 hours) to facilitate the introduction of the p-tolylthio group, as described in azide-substitution protocols .
  • Step 3 : Monitor reaction progress via TLC using hexane:ethyl acetate (9:1) for polarity matching.
  • Critical Factors : Control temperature to avoid side reactions (e.g., acetyl group hydrolysis) and use stoichiometric excess of sodium azide or thiolating agents to drive the reaction .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the acetyl group (δ ~2.3 ppm for CH3_3), thiazole protons (δ ~6.5–7.5 ppm), and p-tolylthio moiety (δ ~7.2–7.4 ppm for aromatic protons) .
  • X-ray Crystallography : Employ the SHELX suite (e.g., SHELXL for refinement) to resolve crystal structures. Use ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries .
  • Validation : Cross-validate crystallographic data with spectroscopic results to confirm molecular conformation and substituent positioning .

Advanced Research Questions

Q. How can conformational analysis of the butanamide chain and thiazole ring be performed to understand bioactivity?

  • Methodological Answer :

  • Cremer-Pople Parameters : Apply puckering coordinates (e.g., amplitude qq, phase angle ϕ\phi) to analyze non-planar distortions in the thiazole ring or butanamide chain. Compute these using crystallographic data and software like WinGX .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility using force fields parameterized for sulfur-containing heterocycles. Compare MD results with experimental crystallographic data .
  • Case Study : If the p-tolylthio group induces steric hindrance, quantify torsional angles (e.g., C-S-C-C dihedral) to assess its impact on binding interactions .

Q. What strategies are effective for evaluating the compound's biological activity, particularly in anticancer or antimicrobial contexts?

  • Methodological Answer :

  • In Vitro Assays : Use MTT or SRB assays to test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls like thiabendazole () for comparative analysis of tubulin inhibition .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified acetyl or p-tolylthio groups. Correlate substituent electronegativity/logP with activity using multivariate regression .
  • Mechanistic Studies : Perform fluorescence polarization assays to assess binding to tubulin or other targets identified in similar thiazole derivatives ( ).

Q. How can contradictions in crystallographic data (e.g., disordered solvent molecules or twinning) be resolved during refinement?

  • Methodological Answer :

  • Disorder Handling : In SHELXL, use PART and SUMP instructions to model disordered regions. Apply ISOR restraints to stabilize anisotropic displacement parameters .
  • Twinning : For twinned crystals, employ the TWIN command in SHELXL with a BASF parameter to refine the twin fraction. Validate with the Rint_\text{int} and GooF metrics .
  • Data Validation : Cross-check using PLATON or Mercury to identify unresolved electron density peaks or hydrogen-bonding inconsistencies .

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